Cyclaminsäure

Übersicht

Beschreibung

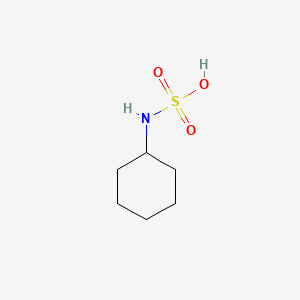

Cyclamsäure, auch bekannt als Cyclohexylsulfaminsäure, ist eine organische Verbindung mit der chemischen Formel C₆H₁₃NO₃S. Sie wird hauptsächlich als Katalysator bei der Herstellung von Farben und Kunststoffen sowie als Reagenz im Labor eingesetzt.

Wirkmechanismus

C6H13NO3SC_6H_{13}NO_3SC6H13NO3S

. It is primarily used as a catalyst in the production of paints and plastics, and as a reagent for laboratory usage . The sodium and calcium salts of cyclamic acid are used as artificial sweeteners under the name cyclamate .Target of Action

Cyclamic acid interacts with the sweet taste receptor subunit T1R3 transmembrane domain . This receptor is involved in the perception of sweetness, and cyclamic acid’s interaction with it is what gives the compound its sweet taste.

Biochemical Pathways

Cyclamic acid is a primary metabolite, meaning it is metabolically or physiologically essential . It is directly involved in an organism’s growth, development, or reproduction

Pharmacokinetics

It is known that cyclamic acid is metabolized to cyclohexylamine, an indirectly acting sympathomimetic amine . This metabolite is produced by microbial fermentation of unabsorbed cyclamate in the lower gut .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cyclamic acid. For example, cyclamate solutions are stable to heat, light, and air throughout a wide range of pH . .

Wissenschaftliche Forschungsanwendungen

Cyclamsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator bei der Herstellung von Farben und Kunststoffen verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und seine Verwendung als Süßstoff in Lebensmitteln.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und seine Verwendung zur Maskierung des bitteren Geschmacks bestimmter Medikamente.

5. Wirkmechanismus

Der Wirkmechanismus der Cyclamsäure beinhaltet ihre Wechselwirkung mit Geschmacksrezeptoren auf der Zunge, was zu einem süßen Geschmacksempfinden führt. Cyclamsäure und ihre Salze, wie Natriumcyclamate, binden an süße Geschmacksrezeptoren und aktivieren die Signalwege, die zur Wahrnehmung von Süße führen. Die beteiligten molekularen Ziele umfassen die süßen Geschmacksrezeptoren T1R2 und T1R3 .

Biochemische Analyse

Biochemical Properties

Cyclamic acid is a primary metabolite

Cellular Effects

The Scientific Committee for Food (SCF) reviewed the toxicity of cyclamate, a metabolite of cyclamic acid, and established a temporary acceptable daily intake (ADI) based on testicular toxicity of cyclohexylamine in rats

Molecular Mechanism

Cyclamate, the sodium or calcium salt of cyclamic acid, is prepared by reacting freebase cyclohexylamine with either sulfamic acid or sulfur trioxide

Temporal Effects in Laboratory Settings

Cyclamate solutions, which contain cyclamic acid, are known to be stable to heat, light, and air throughout a wide range of pH

Dosage Effects in Animal Models

The SCF established a temporary ADI of 0-11 mg/kg bodyweight for cyclamic acid and its sodium and calcium salts based on a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg bodyweight in rats for testicular toxicity of cyclohexylamine

Metabolic Pathways

Cyclamate, a metabolite of cyclamic acid, is produced by microbial fermentation of unabsorbed cyclamate in the lower gut

Vorbereitungsmethoden

Cyclamsäure wird durch Reaktion von freier Cyclohexylamin-Base mit entweder Sulfaminsäure oder Schwefeltrioxid synthetisiert. Die Reaktionsbedingungen umfassen typischerweise:

Cyclohexylamin: Das Ausgangsmaterial.

Sulfaminsäure oder Schwefeltrioxid: Reaktanten.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um die Bildung von Cyclamsäure sicherzustellen.

In der industriellen Produktion wird Natriumcyclamate durch Reaktion von Cyclohexylamin mit Sulfaminsäure hergestellt, gefolgt von der Neutralisation mit Natriumhydroxid. Der Prozess beinhaltet:

Cyclohexylamin: Reagiert mit Sulfaminsäure.

Natriumhydroxid: Wird zur Neutralisation verwendet.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um Natriumcyclamate zu erhalten.

Analyse Chemischer Reaktionen

Cyclamsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cyclamsäure kann zu Cyclohexanon oxidiert werden.

Reduktion: Reduktion von Cyclamsäure kann Cyclohexylamin ergeben.

Substitution: Cyclamsäure kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Cyclohexanon, Cyclohexylamin und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Cyclamsäure ähnelt anderen künstlichen Süßstoffen wie Saccharin, Aspartam und Sucralose. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Saccharin: Saccharin ist viel süßer als Cyclamsäure, hat aber einen bitteren Nachgeschmack, der bei Cyclamsäure fehlt.

Aspartam: Aspartam ist ebenfalls süßer als Cyclamsäure, ist aber bei hohen Temperaturen nicht stabil, während Cyclamsäure hitzestabil ist.

Sucralose: Sucralose ist süßer und stabiler als Cyclamsäure, aber teurer in der Herstellung.

Ähnliche Verbindungen umfassen:

- Saccharin

- Aspartam

- Sucralose

- Acesulfam-Kalium

- Steviolglycoside .

Die einzigartige Kombination aus Süße, Stabilität und Wirtschaftlichkeit macht Cyclamsäure zu einer wertvollen Verbindung in verschiedenen Anwendungen.

Biologische Aktivität

Cyclamic acid, a synthetic sweetener, has garnered attention not only for its use in food products but also for its biological activities. This article delves into the biological activity of cyclamic acid, exploring its metabolism, potential health effects, and relevant case studies.

Overview of Cyclamic Acid

Cyclamic acid is the active component of cyclamate, a widely used artificial sweetener. It is known for its sweetness—approximately 30 to 50 times sweeter than sucrose—and is often used in low-calorie food products. Cyclamate is typically found in its sodium or calcium salt form and has been the subject of various studies regarding its safety and biological effects.

Metabolism and Conversion

Cyclamic acid is metabolized in the human body primarily to cyclohexylamine. Research indicates significant interindividual variability in this conversion process. In a study involving 45 subjects, it was found that conversion rates ranged from less than 1% to as high as 85% in some individuals after prolonged exposure to cyclamate . The implications of this conversion are critical, as cyclohexylamine has been associated with certain health risks.

Key Findings on Metabolism:

- Conversion Rates : Average conversion rates during steady-state conditions varied significantly among individuals, with some converters metabolizing up to 46% of ingested cyclamate .

- Health Implications : The highest observed conversion rates raise concerns about potential toxicity, particularly regarding reproductive health, as cyclohexylamine has shown adverse effects in animal studies .

Antioxidant and Antimicrobial Properties

While cyclamic acid itself is primarily recognized for its sweetening properties, some studies suggest it may possess antioxidant and antimicrobial activities. However, the evidence remains limited and requires further investigation.

- Antioxidant Activity : Some derivatives of cyclamic acid have shown potential antioxidant effects in vitro, which could contribute to protective health benefits .

- Antimicrobial Effects : Limited studies indicate that certain derivatives may exhibit antimicrobial properties against specific pathogens, although comprehensive data on cyclamic acid itself is sparse .

Safety and Toxicological Studies

Long-term toxicity studies have provided mixed results regarding the safety of cyclamate consumption. In nonhuman primate studies, high doses did not significantly impact general health; however, some testicular abnormalities were noted among older subjects .

Summary of Toxicological Findings:

- No Clear Carcinogenic Effects : While some cases of testicular atrophy were observed, they were not definitively linked to cyclamate exposure.

- Acceptable Daily Intake (ADI) : Regulatory bodies have established an ADI for cyclamate based on available data on its metabolism and potential toxicity. Current recommendations suggest an ADI ranging from 0-11 mg/kg body weight per day .

Case Studies

- Human Metabolism Study : A controlled study involving subjects with varying metabolic capabilities highlighted significant individual differences in the conversion of cyclamate to cyclohexylamine. This variability underscores the need for personalized assessments in dietary recommendations involving artificial sweeteners .

- Primate Long-Term Study : A long-term study on nonhuman primates indicated that chronic exposure to high doses of cyclamate did not result in clear toxicological effects but did reveal some reproductive system abnormalities .

Eigenschaften

IUPAC Name |

cyclohexylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041809 | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3., The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models. | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White crystalline powder | |

CAS No. |

100-88-9 | |

| Record name | Cyclamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamic acid [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamic acid, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylsulphamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN3OFO5036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C, 169 - 170 °C | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.